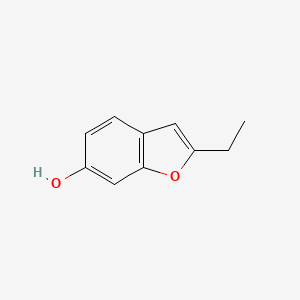

2-Ethylbenzofuran-6-ol

説明

Molecular Formula and Weight Analysis

The molecular characterization of 2-Ethylbenzofuran-6-ol reveals fundamental structural parameters that define its chemical identity. The compound possesses a molecular formula of C₁₀H₁₀O₂, indicating the presence of ten carbon atoms, ten hydrogen atoms, and two oxygen atoms. The molecular weight has been consistently reported as 162.19 g/mol, though some sources indicate a slight variation to 162.18 g/mol, likely due to differences in atomic weight precision used in calculations.

The structural representation of this compound can be described through its Simplified Molecular-Input Line-Entry System notation as OC1=CC=C2C=C(CC)OC2=C1, which clearly delineates the connectivity pattern of the molecule. This notation reveals the fused benzene and furan ring system characteristic of benzofuran compounds, with the hydroxyl group positioned at the 6-carbon of the benzene ring and the ethyl group attached to the 2-carbon of the furan ring. The International Union of Pure and Applied Chemistry name for this compound is 2-ethyl-1-benzofuran-6-ol, which systematically describes the substitution pattern.

The compound's structural formula indicates a planar aromatic system with the potential for electron delocalization across the conjugated ring system. The presence of both the electron-donating hydroxyl group and the alkyl ethyl substituent influences the electronic distribution within the molecule, affecting its reactivity and physical properties. The molecular geometry suggests that the hydroxyl group at position 6 can participate in hydrogen bonding interactions, while the ethyl group at position 2 provides hydrophobic character to the molecule.

特性

IUPAC Name |

2-ethyl-1-benzofuran-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-9-5-7-3-4-8(11)6-10(7)12-9/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHWCHKIPSCPBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(O1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Experimental Data Table: Catalyst Performance

| Catalyst Composition | Temperature (°C) | Conversion of 1HB (%) | Selectivity for this compound (%) |

|---|---|---|---|

| 8% Mo/Al₂O₃ | 145 | 98 | 3.0 |

| 4% Mo/Al₂O₃ | 145 | 87 | 3.0 |

| Pure Al₂O₃ | 145 | 15 | 0.5 |

| No catalyst | 145 | 5 | 0.1 |

Mechanistic Insights :

-

Mo⁶⁺ active sites on alumina facilitate proton transfer, promoting enolization of 1HB into a reactive dienol intermediate.

-

Cyclization proceeds via intramolecular nucleophilic attack , followed by dehydration to form the benzofuran ring.

One-Pot Heteroannulation Using Benzoquinones

A streamlined one-pot strategy employs 2,6-dichlorobenzoquinone (BQCl₂) and Hagmann ester (ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate) under acidic conditions. This method achieves regioselective coupling through a proposed [3+2] cycloaddition mechanism:

-

Protonation of BQCl₂ : Forms BQCl₂H⁺, enhancing electrophilicity.

-

Enolization of Hagmann ester : Generates a nucleophilic dienol.

-

Cyclization and elimination : HCl elimination yields the tricyclic benzofuran core, which is hydrolyzed to introduce the 6-hydroxy group.

Optimized Conditions :

Intramolecular Wittig Reaction Strategies

The Wittig reaction offers a route to construct the benzofuran ring with precise substituent placement. Starting from 6-hydroxy-2-(hydroxymethyl)phenol , treatment with triphenylphosphonium bromide forms a phosphonium salt. Reaction with propionic anhydride introduces the ethyl group via a Wittig olefination, followed by cyclization.

Key Considerations :

-

Protection of hydroxy groups : Acetylation prevents unwanted side reactions during phosphonium salt formation.

-

Reduction steps : Catalytic hydrogenation may refine regioselectivity post-cyclization.

Comparative Analysis of Methodologies

Efficiency Metrics Across Methods

| Method | Yield (%) | Reaction Time (h) | Scalability |

|---|---|---|---|

| Condensation-Reduction | 60–70 | 24–48 | Moderate |

| Catalytic Cyclization | 3–6 | 2–4 | High |

| Heteroannulation | 81 | 24 | Low |

| Wittig Reaction | 50–60 | 12–24 | Moderate |

Trade-offs :

-

Catalytic cyclization excels in speed but suffers from low selectivity.

-

Heteroannulation offers high yields but requires specialized reactants.

-

Classical routes balance reliability and scalability but demand multi-step protocols.

化学反応の分析

Types of Reactions: 2-Ethylbenzofuran-6-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized benzofuran derivatives .

科学的研究の応用

2-Ethylbenzofuran-6-ol has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound exhibits biological activities, making it a potential candidate for drug discovery and development.

Medicine: Research has shown its potential in treating various diseases, including cancer and infectious diseases.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals

作用機序

The mechanism of action of 2-Ethylbenzofuran-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to exert therapeutic effects .

類似化合物との比較

Comparison with 2-Methylbenzofuran-6-ol

Structural and Physicochemical Properties

The primary structural distinction between 2-Ethylbenzofuran-6-ol and 2-Methylbenzofuran-6-ol lies in the alkyl substituent at the 2-position. This difference influences key properties:

- Lipophilicity and Solubility : The ethyl group enhances hydrophobic interactions, likely reducing aqueous solubility compared to the methyl analog.

- Thermal Stability : Increased molecular weight and alkyl chain length may elevate melting/boiling points relative to 2-Methylbenzofuran-6-ol.

Comparison with Other Benzofuran Derivatives

2-(1-Hydroxy-1-methyl-ethyl)-5-iodo-2,3-dihydro-benzofuran-6-ol

This iodinated dihydrobenzofuran derivative (C₁₁H₁₃IO₃; MW 320.127 g/mol) highlights how structural modifications drastically alter properties:

- Electronic Effects : The electron-withdrawing iodine atom in the iodinated derivative increases polarity and may enhance reactivity in cross-coupling reactions.

Research Findings and Trends

- Synthetic Accessibility: 2-Methylbenzofuran-6-ol is commercially available (95% purity) and serves as a precursor for derivatives . Synthesizing this compound would require analogous routes, such as Friedel-Crafts alkylation or cyclization of phenolic precursors.

- Structure-Activity Relationships (SAR) : Alkyl chain length in benzofurans correlates with bioactivity. For instance, ethyl groups may improve membrane permeability in drug design compared to methyl groups.

生物活性

2-Ethylbenzofuran-6-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an ethyl group attached to the benzofuran core, which influences its chemical behavior and interactions with biological systems. This structural modification allows for easier functionalization, making it a valuable precursor in the synthesis of more complex molecules with enhanced biological activities .

Biological Activities

Research indicates that this compound exhibits various pharmacological effects, including:

- Anticancer Activity : Compounds related to benzofurans have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of benzofuran have been tested against various human cancer cell lines, demonstrating significant antiproliferative activity .

- Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .

- Analgesic Properties : Some studies indicate that derivatives may also possess analgesic effects, contributing to pain management strategies .

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It may modulate the activity of these biomolecules, leading to various therapeutic effects. For example, it has been suggested that the compound can inhibit certain enzymes involved in disease pathways or interact with cellular receptors to exert its pharmacological effects .

Case Studies and Experimental Results

-

Antiproliferative Activity : A study evaluated the antiproliferative effects of 2-Ethylbenzofuran derivatives on several human cancer cell lines. The results indicated that certain derivatives exhibited up to a tenfold increase in potency compared to standard drugs like Combretastatin-A4 (CA-4) across multiple cell lines (Table 1) .

Compound Cell Line GI50 (µM) Comparison to CA-4 2-Ethylbenzofuran derivative A HBL-100 (breast) 5 10-fold increase 2-Ethylbenzofuran derivative B HeLa (cervix) 3 8-fold increase 2-Ethylbenzofuran derivative C SW1573 (lung) 4 9-fold increase - Synthesis and Derivative Development : Various synthetic routes have been explored to create derivatives with enhanced biological activity. A modified Larock-type coupling method was utilized to synthesize diverse benzofuran derivatives, which were subsequently tested for their biological properties .

Summary of Biological Studies

A comprehensive review of benzo[b]furan derivatives from 2011 to 2022 highlighted their extensive biological activities, including anticancer and anti-inflammatory effects. The review emphasized the importance of substituents on the benzofuran ring in determining the potency and selectivity against cancer cell lines .

Q & A

Q. What are the primary synthetic routes for 2-Ethylbenzofuran-6-ol, and what reaction conditions are critical for its formation?

The synthesis of benzofuran derivatives like this compound often involves electrophilic aromatic substitution or cascade reactions. For instance, [3,3]-sigmatropic rearrangement followed by aromatization has been successfully employed for structurally similar compounds, such as 2-(3-methylbenzofuran-2-yl)phenol derivatives . Key reaction parameters include the use of acidic conditions for substitution (e.g., H₂SO₄ for sulfonation) and controlled temperatures (20–80°C) to prevent side reactions. Solvent choice (e.g., hexafluoroisopropanol in dihydrobenzofuran synthesis) and catalysts (e.g., DDQ for oxidation) are also critical for regioselectivity and yield optimization .

Q. Which spectroscopic methods are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is essential for confirming the benzofuran core and substituent positions. For example, the ethyl group at position 2 would show distinct splitting patterns in ¹H NMR (e.g., a triplet for CH₂CH₃), while the hydroxyl group at position 6 may appear as a broad singlet due to hydrogen bonding. Infrared (IR) spectroscopy can identify the -OH stretch (~3200–3600 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak and fragmentation pattern .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing this compound derivatives?

Discrepancies in NMR or IR data often arise from impurities, tautomerism, or solvent effects. For instance, unexpected peaks in ¹H NMR could indicate incomplete purification or competing reaction pathways. To address this:

- Perform column chromatography with optimized solvent polarity to isolate pure fractions .

- Use deuterated solvents (e.g., DMSO-d₆) to stabilize hydroxyl protons and reduce signal broadening .

- Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) to validate assignments .

Q. What experimental design strategies are recommended for studying the structure-activity relationships (SAR) of this compound in medicinal chemistry?

SAR studies require systematic variation of substituents and rigorous biological testing. Key steps include:

- Scaffold modification : Introduce halogen atoms or electron-withdrawing groups at positions 4 or 7 to assess effects on bioactivity .

- Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonding with the hydroxyl group) .

- Dose-response assays : Evaluate cytotoxicity and potency across multiple cell lines, ensuring reproducibility through triplicate experiments .

Q. How can researchers optimize the enantioselective synthesis of this compound, and what chiral catalysts show promise?

Asymmetric catalysis is challenging for benzofurans due to planar aromatic systems. However, chiral Lewis acids (e.g., BINOL-derived phosphoric acids) have been effective in similar systems. Strategies include:

- Kinetic resolution : Use enantioselective enzymes (e.g., lipases) to separate racemic mixtures .

- Chiral auxiliaries : Temporarily attach a chiral group to the hydroxyl moiety during synthesis, followed by cleavage .

- Circular dichroism (CD) monitoring : Track enantiomeric excess during reaction progression .

Methodological Considerations

Q. What are the limitations of current synthetic methods for this compound, and how can they be addressed in future studies?

Existing methods often suffer from low yields (<50%) due to competing polymerization or oxidation. To mitigate this:

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Stability profiles are critical for pharmacological applications. A robust protocol includes:

- Accelerated degradation : Expose the compound to extreme pH (1–13) and temperatures (40–80°C) for 24–72 hours .

- HPLC monitoring : Quantify degradation products using a C18 column and UV detection at λ = 254 nm .

- Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing contradictory biological activity data in this compound studies?

Contradictions may arise from assay variability or cell line specificity. Solutions include:

- Meta-analysis : Pool data from multiple studies to identify consensus trends .

- Multivariate regression : Correlate structural descriptors (e.g., logP, polar surface area) with activity using software like MOE or Schrödinger .

- Blinded experiments : Eliminate bias by randomizing sample treatment groups and using independent evaluators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。